

Probing Src-Dependent Signaling Cascades with Caffeic Acid-pYEEIE: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a high-affinity phosphopeptide probe designed to specifically target the Src Homology 2 (SH2) domain of Src family kinases (SFKs). With an IC50 of 42 nM for the Src SH2 domain, it offers a powerful tool for investigating the roles of Src in various cellular processes.[1][2] The Src family, a group of non-receptor tyrosine kinases, are pivotal regulators of a multitude of signaling pathways that control cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[3][4]

This document provides detailed application notes and experimental protocols for utilizing **Caffeic acid-pYEEIE** to probe Src-dependent signaling cascades. It is intended to guide researchers in the effective application of this tool for studying Src function and for the identification of novel therapeutic agents targeting Src signaling.

Data Presentation Caffeic Acid-pYEEIE Profile



Property	Value	Reference
Molecular Weight	923.82 g/mol	[1][2]
Formula	C39H50N5O19P	[1][2]
Sequence	pYEEIE (N-terminally modified with Caffeic acid)	[1][2]
Purity	≥95%	[1][2]
Solubility	Soluble to 2 mg/ml in PBS	[1]
Storage	Store at -20°C	[1][2]

Binding Affinity and Selectivity

Caffeic acid-pYEEIE exhibits a high affinity for the Src SH2 domain. Its binding affinity is approximately 30-fold higher than that of the related phosphopeptide, Ac-pYEEIE. While a comprehensive selectivity profile across all human SH2 domains is not readily available in the public domain, the pYEEI motif is known to be a high-affinity ligand for the SH2 domains of several Src family kinases.

Target	IC50	Fold Increase in Affinity (vs. Ac- pYEEIE)	Reference
Src SH2 Domain	42 nM	~30-fold	[1][2]

Further characterization of the binding affinity of **Caffeic acid-pYEEIE** to other Src family kinases (e.g., Fyn, Lck, Yes) and a broader panel of SH2 domains is recommended for comprehensive selectivity profiling.

Experimental Protocols

Protocol 1: In Vitro Src SH2 Domain Binding Assay (Fluorescence Polarization)

Methodological & Application





This protocol describes a competitive binding assay to determine the affinity of test compounds for the Src SH2 domain using **Caffeic acid-pYEEIE** as a fluorescently labeled probe.

Materials:

- Recombinant purified Src SH2 domain
- Fluorescently labeled **Caffeic acid-pYEEIE** (e.g., with FITC or a similar fluorophore)
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20
- Test compounds
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- · Prepare Reagents:
 - Prepare a 2X solution of the Src SH2 domain in Assay Buffer. The final concentration should be optimized, but a starting point of 80 nM is recommended.
 - Prepare a 2X solution of the fluorescently labeled Caffeic acid-pYEEIE probe in Assay
 Buffer. The final concentration should be around the Kd of its interaction with the Src SH2 domain.
 - Prepare serial dilutions of the test compounds in Assay Buffer.
- Assay Setup:
 - \circ Add 10 μ L of the 2X fluorescent probe solution to all wells of the 384-well plate.
 - \circ Add 5 μ L of the test compound dilutions to the appropriate wells. For control wells, add 5 μ L of Assay Buffer.



- \circ To initiate the binding reaction, add 5 μL of the 2X Src SH2 domain solution to all wells except for the "no enzyme" control wells.
- Incubation:
 - Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measurement:
 - Measure the fluorescence polarization on a suitable plate reader.
- Data Analysis:
 - Calculate the change in fluorescence polarization (Δ mP) for each well.
 - \circ Plot the \triangle mP values against the logarithm of the test compound concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Pull-Down Assay to Identify Src SH2 Domain Interactors

This protocol uses biotinylated **Caffeic acid-pYEEIE** to pull down the Src SH2 domain and its interacting proteins from cell lysates.

Materials:

- Biotinylated Caffeic acid-pYEEIE
- Streptavidin-coated magnetic beads
- Cell line of interest (e.g., a cancer cell line with high Src activity)
- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
- Wash Buffer: Cell Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).
- Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

Methodological & Application





• Antibodies for Western blotting (e.g., anti-Src, anti-phospho-FAK, anti-phospho-Paxillin).

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- Cell Lysis:
 - Culture and treat cells as required.
 - Lyse the cells in ice-cold Cell Lysis Buffer.
 - Clarify the lysate by centrifugation.
- Bead Preparation:
 - Wash the streptavidin-coated magnetic beads with Cell Lysis Buffer.
- · Incubation with Bait:
 - Incubate the pre-cleared cell lysate with biotinylated Caffeic acid-pYEEIE for 1-2 hours at 4°C with gentle rotation. A concentration range of 1-10 μM is a good starting point.
- · Capture of Complexes:
 - Add the washed streptavidin beads to the lysate-probe mixture and incubate for another hour at 4°C.
- Washing:
 - Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
- Elution:
 - Elute the bound proteins from the beads using Elution Buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
 Src and its known downstream targets.



For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.

Protocol 3: In-Cell Western Assay to Measure Inhibition of Src Downstream Signaling

This protocol quantifies the effect of **Caffeic acid-pYEEIE** on the phosphorylation of Src downstream targets within cells.

Materials:

- Cell line of interest grown in 96-well plates
- Caffeic acid-pYEEIE
- Stimulant to activate Src signaling (e.g., EGF, serum)
- Fixation Solution: 4% Paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
- Primary antibodies: Rabbit anti-phospho-FAK (Tyr397), Mouse anti-total FAK
- Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG
- Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

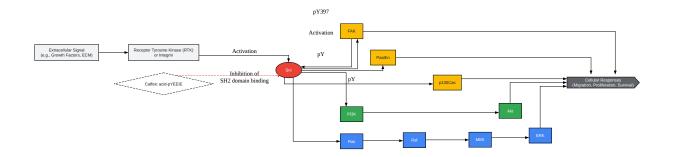
- · Cell Culture and Treatment:
 - Seed cells in a 96-well plate and allow them to adhere.
 - Starve the cells if necessary to reduce basal signaling.



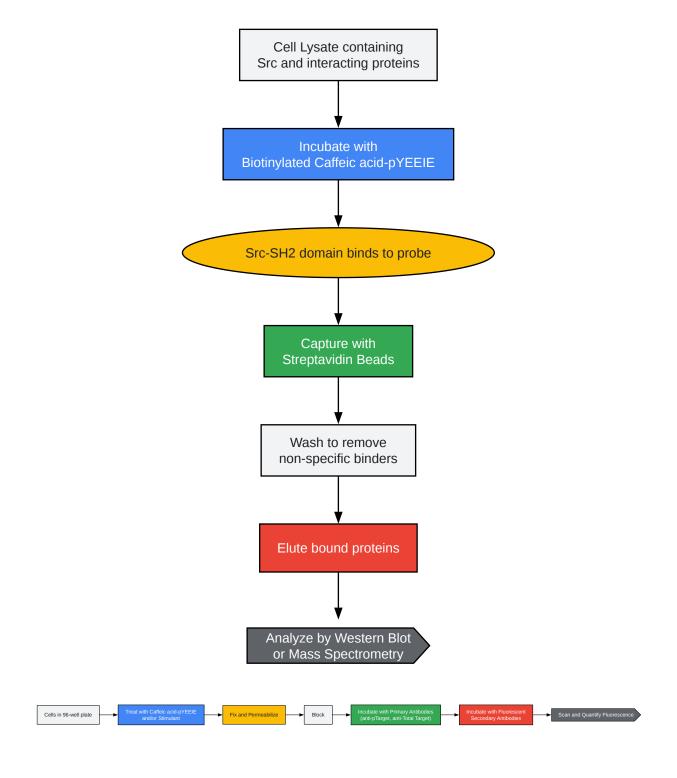
- Pre-treat the cells with varying concentrations of Caffeic acid-pYEEIE for a designated time.
- Stimulate the cells with a suitable agonist to activate Src signaling.
- Fixation and Permeabilization:
 - Fix the cells with Fixation Solution.
 - Permeabilize the cells with Permeabilization Buffer.
- Blocking:
 - Block non-specific binding sites with Blocking Buffer.
- Antibody Incubation:
 - Incubate the cells with a cocktail of the primary antibodies (anti-phospho-FAK and antitotal FAK) overnight at 4°C.
 - Wash the cells with PBS containing 0.1% Tween-20.
 - Incubate with a cocktail of the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Imaging and Analysis:
 - Wash the cells and scan the plate using an infrared imaging system.
 - Quantify the fluorescence intensity for both the phosphorylated and total protein.
 - Normalize the phospho-protein signal to the total protein signal to determine the relative phosphorylation level.
 - Plot the normalized phosphorylation against the concentration of Caffeic acid-pYEEIE to determine its inhibitory effect.

Visualizations









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